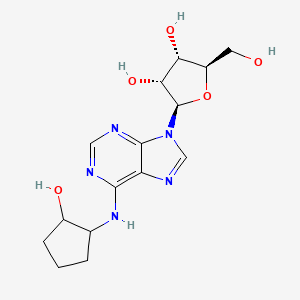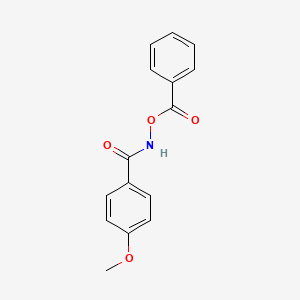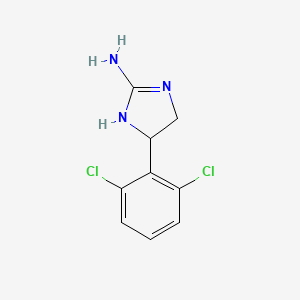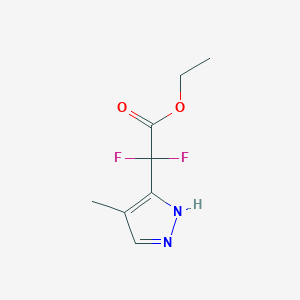
Acetic acid, (3,4,5-trichlorophenoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, (3,4,5-trichlorophenoxy)-, is a chlorinated derivative of phenoxyacetic acid. This compound is characterized by the presence of three chlorine atoms attached to the phenoxy ring, making it a trichlorinated phenoxyacetic acid. It is used in various scientific and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (3,4,5-trichlorophenoxy)-, typically involves the chlorination of phenoxyacetic acid. The process begins with the chlorination of phenol to produce 3,4,5-trichlorophenol. This intermediate is then reacted with chloroacetic acid under alkaline conditions to yield the desired product. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the acetic acid derivative .
Industrial Production Methods
Industrial production of acetic acid, (3,4,5-trichlorophenoxy)-, follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pH control to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
Acetic acid, (3,4,5-trichlorophenoxy)-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the trichlorophenoxy group to less chlorinated or dechlorinated products.
Substitution: The chlorine atoms in the phenoxy ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2R) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dechlorinated phenoxyacetic acids.
Substitution: Phenoxyacetic acids with substituted functional groups.
科学的研究の応用
Acetic acid, (3,4,5-trichlorophenoxy)-, has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other chlorinated compounds.
Biology: Studied for its effects on biological systems, including its potential as a herbicide.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of herbicides and other agrochemicals.
作用機序
The mechanism of action of acetic acid, (3,4,5-trichlorophenoxy)-, involves its interaction with specific molecular targets and pathways. In plants, it acts as a synthetic auxin, mimicking the action of natural plant hormones to disrupt growth and development. This leads to uncontrolled growth and eventual death of the plant. The compound’s interaction with auxin receptors and subsequent activation of downstream signaling pathways are key to its herbicidal activity .
類似化合物との比較
Similar Compounds
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another trichlorinated phenoxyacetic acid with similar herbicidal properties.
2,4-Dichlorophenoxyacetic acid (2,4-D): A dichlorinated analog with widespread use as a herbicide.
4-Chlorophenoxyacetic acid (4-CPA): A monochlorinated phenoxyacetic acid used in plant growth regulation.
Uniqueness
Acetic acid, (3,4,5-trichlorophenoxy)-, is unique due to its specific chlorination pattern, which imparts distinct chemical and biological properties. Its trichlorinated structure makes it more potent as a herbicide compared to its dichlorinated and monochlorinated counterparts. Additionally, its specific interaction with auxin receptors sets it apart from other similar compounds .
特性
CAS番号 |
80496-87-3 |
|---|---|
分子式 |
C8H5Cl3O3 |
分子量 |
255.5 g/mol |
IUPAC名 |
2-(3,4,5-trichlorophenoxy)acetic acid |
InChI |
InChI=1S/C8H5Cl3O3/c9-5-1-4(14-3-7(12)13)2-6(10)8(5)11/h1-2H,3H2,(H,12,13) |
InChIキー |
DAIMSMGGQIIQPI-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)OCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![N-[2-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2,4-difluorobenzenesulfonamide](/img/structure/B14130740.png)

![[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]boronic acid](/img/structure/B14130753.png)


